Tetramethyl-1,3-dimethoxydisiloxane

Description

Properties

IUPAC Name |

methoxy-[methoxy(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O3Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKINWJBZPLWKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)O[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334053 | |

| Record name | TETRAMETHYL-1,3-DIMETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18187-24-1 | |

| Record name | TETRAMETHYL-1,3-DIMETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethoxytetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane

Physical Properties, Synthesis, and Application Protocols

Executive Summary

1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane is a specialized organosilicon reagent utilized primarily as a chain extender, end-capper, and precursor in the synthesis of silicone polymers and hybrid materials. Its bifunctional nature—possessing two methoxy groups on a siloxane backbone—allows for precise hydrolysis and condensation reactions, making it a critical intermediate for generating defined siloxane architectures.

Critical Note on Identification: While the request referenced CAS 18171-03-8 , extensive chemical database verification identifies the correct CAS registry number for 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane as 18187-24-1 . This guide utilizes the chemically verified data for CAS 18187-24-1 to ensure scientific accuracy and safety.

Molecular Architecture & Identification

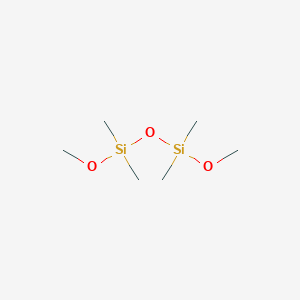

The compound consists of a disiloxane backbone (

| Identifier | Details |

| IUPAC Name | 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane |

| Common Synonyms | Tetramethyldimethoxydisiloxane; TMDMDS |

| CAS Registry Number | 18187-24-1 |

| Molecular Formula | |

| Molecular Weight | 194.38 g/mol |

| SMILES | |

| InChI Key | XKINWJBZPLWKCW-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the connectivity and functional groups of the molecule.

Physicochemical Profile

The physical properties of 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane dictate its handling and utility in synthesis. It is a low-viscosity, volatile liquid with significant hydrolytic sensitivity.

| Property | Value / Range | Context / Notes |

| Physical State | Clear, colorless liquid | Low viscosity, water-like consistency |

| Boiling Point | 139 °C @ 760 mmHg | Standard atmospheric pressure [1, 5] |

| Density | 0.891 – 0.905 g/cm³ | At 25 °C [1, 5] |

| Refractive Index ( | 1.3835 | Characteristic of short-chain siloxanes [1] |

| Flash Point | 28.5 °C (83.3 °F) | Flammable Liquid (Class 3) [5] |

| Vapor Pressure | 8.16 mmHg | At 25 °C [1] |

| Hydrolytic Stability | Moisture Sensitive | Hydrolyzes to release Methanol |

| Solubility | Soluble in organic solvents | Miscible with toluene, hexanes, THF, DCM |

Expert Insight: The refractive index (1.3835) is typical for methyl-substituted siloxanes. This low value is advantageous for optical applications requiring low-RI materials. The flash point of ~28°C mandates that all transfers be performed under inert atmosphere (Nitrogen or Argon) to prevent ignition and hydrolysis.

Synthesis & Reactivity[8]

Primary Synthesis Route: Methanolysis

The most robust industrial synthesis involves the methanolysis of 1,3-dichlorotetramethyldisiloxane. This method ensures high yield but requires the management of acidic byproducts.

Reaction Equation:

Hydrolysis & Condensation Mechanism

In application, the methoxy groups serve as leaving groups. Upon exposure to moisture or catalyzed hydrolysis, they convert to silanols (

Applications in Research & Development

Silicone Polymer Synthesis

Researchers use this compound as a chain extender or end-capper .

-

Mechanism: In the polymerization of cyclic siloxanes (like

), adding 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane introduces reactive methoxy termini. These termini can be further functionalized or used to graft the polymer onto inorganic surfaces.

Surface Modification

The methoxy groups allow the molecule to anchor onto hydroxylated surfaces (silica, glass, metal oxides).

-

Protocol: A 1-5% solution in an anhydrous solvent (e.g., toluene) is applied to the substrate. The methoxy groups hydrolyze with surface moisture, forming covalent

bonds, rendering the surface hydrophobic.

Reagent in Organic Synthesis

It serves as a mild source of the tetramethyldisiloxane unit. It can be used in conjunction with reducing agents to generate

Experimental Protocol: Purification & Handling

Objective: To purify commercial grade 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane to >99% purity for sensitive catalytic applications.

Safety Prerequisite:

-

PPE: Nitrile gloves, safety goggles, flame-retardant lab coat.

-

Environment: Fume hood with inert gas line (

or

Step-by-Step Methodology:

-

Setup: Assemble a fractional distillation apparatus. Ensure all glassware is oven-dried (>120°C) and purged with Argon to remove surface moisture.

-

Loading: Charge the boiling flask with the crude siloxane. Add a magnetic stir bar.

-

Inert Blanket: Maintain a slow positive flow of Argon throughout the distillation.

-

Heating: Heat the bath oil to ~150°C. The compound boils at 139°C.

-

Collection: Discard the first 5% of the distillate (fore-run), which may contain methanol or lower boiling siloxanes. Collect the main fraction at a steady vapor temperature of 138-140°C.

-

Storage: Immediately transfer the purified fraction into a Schlenk flask or a bottle with a Sure-Seal™ cap. Store at 2-8°C under inert atmosphere.

Validation:

-

1H NMR (

): Verify singlet at -

GC-MS: Confirm single peak with parent ion m/z 194.

Safety & Storage Guidelines

| Hazard Category | Classification | Precaution |

| Flammability | H226: Flammable Liquid | Keep away from sparks/open flames. Ground all equipment. |

| Health | H315/H319: Irritant | Causes skin and eye irritation. Inhalation of vapors may cause drowsiness. |

| Reactivity | Water Reactive | Releases Methanol upon contact with water. Store in a desiccator or glovebox. |

Storage Protocol: Store in a cool, dry, well-ventilated area. Keep containers tightly closed. Recommended storage temperature is 2-8°C to minimize hydrolysis from trace atmospheric moisture.

References

-

ChemicalBook. (2025). TETRAMETHYL-1,3-DIMETHOXYDISILOXANE | 18187-24-1.[1][2][3][4][5] Retrieved from

-

PubChem. (2025). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- (Compound). National Library of Medicine. Retrieved from

-

NIST. (2025). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. NIST Chemistry WebBook, SRD 69.[6] Retrieved from

- Gelest, Inc. (2015). Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures.

-

Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Retrieved from

Sources

- 1. CAS#:2401-73-2 | 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | Chemsrc [chemsrc.com]

- 2. Disiloxane,1,3-dimethoxy-1,1,3,3-tetramethyl- | CymitQuimica [cymitquimica.com]

- 3. CAS#:2295-17-2 | 1,3-Diethyl-1,1,3,3-Tetramethyl Disiloxane | Chemsrc [chemsrc.com]

- 4. Cas 18187-24-1,this compound | lookchem [lookchem.com]

- 5. This compound | 18187-24-1 [m.chemicalbook.com]

- 6. Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis and Purification of Tetramethyl-1,3-dimethoxydisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl-1,3-dimethoxydisiloxane, with the chemical formula C6H18O3Si2, is a versatile organosilicon compound.[1] It serves as a key intermediate and precursor in the synthesis of a variety of silicone-based materials, including polymers, resins, and coatings.[2] Its defined structure, with two methoxy groups capping a disiloxane backbone, allows for controlled reactivity in subsequent polymerization or modification reactions. This guide provides a comprehensive overview of the synthesis and purification of this compound, focusing on the underlying chemical principles and practical laboratory procedures.

Core Synthesis Pathway: Methanolysis of Dimethyldichlorosilane

The most direct and industrially viable route to this compound is the methanolysis of dimethyldichlorosilane. This reaction is a nucleophilic substitution at the silicon center, where the chlorine atoms are replaced by methoxy groups.

Reaction Mechanism

The synthesis proceeds in a stepwise manner. In the first step, one chlorine atom of dimethyldichlorosilane is substituted by a methoxy group from methanol, forming methoxydimethylchlorosilane and hydrogen chloride (HCl). The generated HCl can act as a catalyst for the subsequent hydrolysis of the remaining Si-Cl bond if water is present, or it can be neutralized. In the context of forming the dimethoxydisiloxane, a controlled amount of water is introduced or is present as an impurity in the reagents, leading to the hydrolysis of a portion of the methoxydimethylchlorosilane to the corresponding silanol. This silanol intermediate is highly reactive and readily condenses with another molecule of methoxydimethylchlorosilane to form the desired this compound, eliminating another molecule of HCl.

Alternatively, the reaction can be viewed as the partial hydrolysis of dimethyldichlorosilane to form 1,3-dichloro-1,1,3,3-tetramethyldisiloxane, which is then subsequently reacted with methanol. However, the one-pot reaction of dimethyldichlorosilane with methanol and a controlled amount of water is a more direct approach.

Caption: Synthesis mechanism of this compound.

Experimental Protocol: Synthesis

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Anhydrous Methanol (CH₃OH)

-

Deionized Water

-

An inert solvent (e.g., diethyl ether or toluene)

-

A weak base for neutralization (e.g., sodium bicarbonate or pyridine)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Set up the reaction apparatus under an inert atmosphere. The flask should be equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Charge the flask with dimethyldichlorosilane and the inert solvent. Cool the mixture in an ice bath.

-

Prepare a solution of methanol and a stoichiometric amount of water in the inert solvent.

-

Slowly add the methanol-water solution to the stirred solution of dimethyldichlorosilane via the dropping funnel. Maintain the temperature of the reaction mixture below 10°C to control the exothermic reaction and minimize side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

Purification of this compound

The crude product from the synthesis will contain the desired disiloxane, unreacted starting materials, the solvent, and byproducts such as hydrogen chloride and higher molecular weight siloxanes. A multi-step purification process is necessary to obtain a high-purity product.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification

-

Neutralization and Washing:

-

Carefully transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a dilute solution of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining HCl, followed by several washes with deionized water until the aqueous layer is neutral. This step is crucial to prevent acid-catalyzed rearrangement or polymerization of the product during distillation.[3]

-

-

Drying:

-

Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Filtration:

-

Filter the dried organic solution to remove the drying agent.

-

-

Fractional Distillation:

-

The solvent can be removed under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then subjected to fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approximately 144-146 °C at atmospheric pressure). For higher purity, a vacuum distillation is recommended. High purity alkoxysilanes can also be obtained by using chelating resins followed by vacuum distillation to remove metallic impurities.[4]

-

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the methyl protons on the silicon atoms and the methoxy protons in the correct integration ratio. |

| ¹³C NMR | Structural confirmation | Signals for the methyl and methoxy carbons. |

| ²⁹Si NMR | Confirmation of the disiloxane structure | A characteristic chemical shift for the silicon atoms in the disiloxane linkage. |

| FT-IR Spectroscopy | Functional group analysis | Characteristic absorptions for Si-O-Si, Si-CH₃, and C-O bonds. Absence of O-H stretching would indicate the absence of silanol impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities | A major peak corresponding to the molecular weight of the product (194.38 g/mol ) and minor peaks for any impurities.[1] |

| Refractive Index | Physical property confirmation | The measured refractive index should match the literature value. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature (with caution). Ensure proper stoichiometry of reactants. |

| Side reactions (e.g., polymerization) | Maintain low reaction temperature. Ensure efficient neutralization of HCl after the reaction. | |

| Product Contamination with Silanols | Incomplete condensation or excess water | Use anhydrous reagents and solvents. Ensure sufficient reaction time for condensation. |

| Product Contamination with Higher Oligomers | Uncontrolled condensation | Control the stoichiometry of water carefully. Use a higher ratio of methanol to dimethyldichlorosilane. |

| Cloudy Distillate | Presence of water | Ensure the product is thoroughly dried before distillation. |

Safety Considerations

-

Dimethyldichlorosilane is a corrosive and flammable liquid that reacts violently with water to produce HCl gas. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

The reaction generates hydrogen chloride (HCl) , which is a corrosive gas. The reaction should be performed in a fume hood, and the off-gases should be scrubbed through a base solution.

Conclusion

The synthesis of this compound via the methanolysis of dimethyldichlorosilane is a robust and scalable method. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving high yields and purity. A thorough purification process involving neutralization, washing, and fractional distillation is critical to remove byproducts and unreacted starting materials. The detailed protocols and troubleshooting guide provided herein offer a solid foundation for researchers and professionals working with this important organosilicon compound.

References

- Shin-Etsu Chemical Co., Ltd. (1992). Process for preparing 1,1,3,3-tetramethyl-disiloxane. European Patent EP0476597A1.

-

National Center for Biotechnology Information (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. PubChem Compound Database. Retrieved from [Link]

-

Gelest, Inc. (n.d.). DIMETHYLDICHLOROSILANE, 98%. Retrieved from [Link]

- Schumacher, K., & Kleinschmidt, F. (2003). Process for the purification of trioxane. U.S. Patent No. 6,528,655.

- Chandrasekhar, V., & Ramachandran, R. (1996). Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities. U.S. Patent No. 5,569,773.

- Zhu, Y., et al. (2014). Method for preparing dichlorodimethylsilane by virtue of disproportionation. Chinese Patent CN104059097A.

- Arkles, B. (2014). Catalyst and formulations comprising same for alkoxysilanes hydrolysis reaction in semiconductor process. U.S. Patent No. 9,809,711.

-

Boutevin, B., & Guida-Pietrasanta, F. (2013). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 5(2), 437-463. Retrieved from [Link]

Sources

- 1. Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- | C6H18O3Si2 | CID 519526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9809711B2 - Catalyst and formulations comprising same for alkoxysilanes hydrolysis reaction in semiconductor process - Google Patents [patents.google.com]

- 3. CN101955496B - Process for purifying tetramethylsilane - Google Patents [patents.google.com]

- 4. EP0879821B1 - Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities - Google Patents [patents.google.com]

Technical Guide: 1H NMR Analysis of Tetramethyl-1,3-dimethoxydisiloxane

Executive Summary

This technical guide provides a comprehensive framework for the structural verification and purity assessment of Tetramethyl-1,3-dimethoxydisiloxane (TMDMDS) using Proton Nuclear Magnetic Resonance (

TMDMDS (CAS: 18187-24-1) is a critical intermediate in silicone chemistry, serving as a dual-functional end-capper and a precursor for sol-gel processes.[1] Its analysis is frequently complicated by its moisture sensitivity.[1] This guide moves beyond basic peak listing to address the specific challenges of organosilicon NMR, including

Molecular Architecture & Symmetry

To interpret the spectrum accurately, one must first understand the magnetic equivalence inherent in the molecule.

Structure:

The molecule possesses a

-

Silicon Environments: Both Silicon atoms are chemically and magnetically equivalent.[1]

-

Methoxy Groups (

): The two methoxy groups are equivalent ( -

Methyl Groups on Silicon (

): All four methyl groups are equivalent (

Visualization: Structure-to-Signal Mapping

The following diagram maps the physical structure to the observed NMR signals.

Caption: Figure 1. Correlation between TMDMDS molecular moieties and expected NMR signals. The high symmetry reduces the 18 protons to just two distinct chemical shifts.

Spectral Analysis: The "Fingerprint"

The following data represents the expected chemical shifts in Deuterated Chloroform (

Quantitative Signal Table

| Moiety | Proton Count | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| 12H | 0.10 – 0.15 | Singlet | Silicon is electropositive, shielding the methyl protons strongly (upfield).[1] | ||

| 6H | 3.45 – 3.55 | Singlet | N/A | Oxygen is electronegative, deshielding these protons (downfield).[1] | |

| N/A | Doublet | N/A | Visible at 0.55% height of the main Si-Me peak (due to 4.7% |

The Satellite Verification (Expert Insight)

A common error is mistaking small impurities for the

-

Mechanism:

has a natural abundance of ~4.7% and a spin of 1/2. It couples to the attached methyl protons. -

Appearance: You will see a tiny doublet straddling the massive singlet at ~0.1 ppm.

-

Validation: If the distance between the main peak and the small side peak is approximately 3.3 Hz (total splitting ~6.6 Hz), these are intrinsic to the molecule, not impurities.

Experimental Protocol: Ensuring Integrity

Organosiloxanes are notoriously difficult to quantify accurately due to long relaxation times (

Sample Preparation Workflow

Safety Note: TMDMDS hydrolyzes to release methanol.[1] Handle in a fume hood.

-

Solvent Choice: Use

(99.8% D) stored over 4Å molecular sieves.[1]-

Why: Trace water in the solvent will immediately hydrolyze the Si-OMe bond, creating Methanol and silanols, complicating the spectrum.

-

-

Concentration: 10–15 mg of TMDMDS in 0.6 mL solvent.

-

Why: High concentrations can lead to radiation damping on the intense methyl signal, distorting the baseline.

-

-

Tube: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure good shimming.

Acquisition Parameters (The "Trust" Factor)

Standard proton parameters (e.g., zg30 with 1s delay) are insufficient for quantitative analysis of siloxanes.

| Parameter | Recommended Value | Scientific Rationale |

| Pulse Angle | Ensures uniform excitation.[1] | |

| Relaxation Delay (d1) | > 10 seconds (Ideal: 20s) | Methyl protons on Silicon have very long |

| Scans (ns) | 16 or 32 | Sufficient S/N due to high proton count.[1] |

| Spectral Width | -2 to 12 ppm | Capture all potential impurities (silanols, aromatics).[1] |

| Temperature | 298 K | Standardize to prevent chemical shift drift. |

Troubleshooting & Impurity Analysis

The integrity of TMDMDS is compromised primarily by moisture. The presence of specific artifact peaks confirms degradation.

The Hydrolysis Pathway

[1]Diagnostic Impurity Table

| Impurity | Chemical Shift ( | Diagnostic Feature | Origin |

| Methanol | 3.49 | Singlet (distinct from Si-OMe at 3.[1]52) | Hydrolysis product.[1] |

| Silanol (-SiOH) | 5.0 – 7.0 | Broad Singlet (Variable) | Hydrolysis intermediate.[1] |

| HMDSO | 0.07 | Singlet | Common reference/byproduct.[1] |

| Silicone Grease | 0.07 – 0.10 | Broad/Multiple peaks | Contamination from ground glass joints.[1] |

Diagnostic Logic Flow

Use this decision tree to interpret "extra" peaks.

Caption: Figure 2. Logic flow for detecting hydrolysis. The appearance of a secondary peak upfield of the methoxy signal is the primary indicator of degradation.

References

-

National Institute of Standards and Technology (NIST) .[1] Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

-

PubChem . Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- (Compound). National Library of Medicine. Available at: [Link][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residuals including Methanol). Available at: [Link][1]

-

Menezes, J. C., et al. (2018).[1] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR). Applied Spectroscopy. (Provides mechanistic insight into methoxysilane hydrolysis monitoring). Available at: [Link]

-

Magritek Application Note. Fast Analysis of Polysiloxanes by Benchtop NMR.

relaxation issues in siloxane quantification). Available at: [Link]

Sources

13C NMR chemical shifts of "Tetramethyl-1,3-dimethoxydisiloxane"

Technical Guide: NMR Characterization of this compound

Executive Summary

This compound (CAS: 18187-24-1) serves as a bifunctional siloxane precursor.[1] Its symmetry renders it a highly distinct spectroscopic subject, possessing only two unique carbon environments despite containing six carbon atoms.[1][2] This guide provides the chemical shift data, structural assignment logic, and acquisition protocols necessary for precise identification and purity assessment in drug development and materials science workflows.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane |

| CAS Number | 18187-24-1 |

| Molecular Formula | |

| Molecular Weight | 194.38 g/mol |

| Symmetry Point Group |

Structural Analysis & Signal Assignment

The molecule exhibits high symmetry around the central siloxane (

-

Methoxy Carbons (

): Two equivalent methyl groups attached to oxygen atoms.[1][2] -

Silyl-Methyl Carbons (

): Four equivalent methyl groups attached directly to silicon atoms.[1][2]

Chemical Shift Data ( )

The following values represent the characteristic chemical shifts observed in deuterated chloroform (

| Carbon Environment | Structure Label | Chemical Shift ( | Multiplicity | Assignment Logic |

| Methoxy Methyl | 50.5 – 51.2 | Singlet | Deshielded by Oxygen; characteristic range for methoxysilanes.[1][2] | |

| Silyl Methyl | -1.5 – +0.5 | Singlet | Shielded by Silicon; typically near 0 ppm in siloxanes.[1][2] |

Technical Note: The silyl-methyl peak is sensitive to solvent effects and concentration.[1][2] While typically found near -0.5 ppm, it may shift slightly upfield or downfield depending on the dielectric constant of the solvent.[1][2]

Structural Visualization

The following diagram illustrates the molecular connectivity and the mapping of NMR signals to specific carbon environments.

Caption: Logical mapping of equivalent carbon environments to observed

Experimental Protocol

To ensure reproducible data and minimize artifacts arising from silicon-carbon coupling or relaxation issues, follow this validated acquisition protocol.

A. Sample Preparation[1][2][4]

-

Solvent Selection: Use

(99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1][2] -

Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent. High concentrations are recommended for

acquisition to improve signal-to-noise ratio (S/N).[1][2] -

Tube Quality: Use high-throughput 5 mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

B. Acquisition Parameters (Standard 100 MHz )

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons to simplify spectrum to singlets; 30° pulse angle ensures faster repetition.[1][2] |

| Spectral Width | -10 ppm to 220 ppm | Covers all carbon environments including potential impurities (e.g., carbonyls).[1][2] |

| Relaxation Delay (D1) | 2.0 – 5.0 seconds | Methyl carbons generally relax quickly due to rotation, but ensuring full relaxation allows for quantitative integration if needed.[1][2] |

| Scans (NS) | 256 – 1024 | Silicon-attached carbons can have lower NOE enhancement; higher scan counts ensure detection of satellites.[1][2] |

| Temperature | 298 K (25°C) | Standard ambient temperature to prevent viscosity-related broadening.[1][2] |

C. Troubleshooting & Impurities

-

Hexamethyldisiloxane (HMDSO): A common impurity or hydrolysis product.[1][2] Look for a single peak at

2.0 ppm .[1][2] -

Methanol: Hydrolysis byproduct.[1][2] Look for a peak at

49.0 ppm (distinct from the 51.0 ppm methoxysilane peak).[1][2] -

Satellites:

satellites (

Mechanistic Context

Understanding the shifts requires analyzing the electronic environment of the silicon center:

-

Inductive Effects: The methoxy oxygen is highly electronegative, withdrawing electron density from the silicon.[2] However, in

NMR, the -

Silicon Shielding: The methyl groups directly attached to silicon are shielded relative to alkane chains.[1][2] While tetramethylsilane (TMS) is defined at 0.0 ppm, the introduction of electronegative oxygen atoms in the siloxane backbone (

) and methoxy groups (

References

-

PubChem. Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

-

NIST Chemistry WebBook. 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane.[1][3] National Institute of Standards and Technology.[1][2][3] Available at: [Link][1][2]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] Journal of Organic Chemistry.[1][2][5] (Reference for solvent residual peaks and HMDSO impurity shifts). Available at: [Link][1][2]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. (General reference for methoxy/methyl ranges). Available at: [Link][1][2]

Sources

- 1. 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-, [webbook.nist.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. carlroth.com [carlroth.com]

Technical Guide: GC-MS Fragmentation & Characterization of Tetramethyl-1,3-dimethoxydisiloxane

Part 1: Executive Summary & Physicochemical Context[1]

Target Molecule: 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane

CAS Registry Number: 18187-24-1

Molecular Formula:

Introduction

Tetramethyl-1,3-dimethoxydisiloxane is a functionalized organosilicon dimer often utilized as an end-capper in silicone polymer synthesis or as a precursor for surface modification.[1] Unlike standard polydimethylsiloxanes (PDMS), the presence of terminal methoxy groups introduces specific hydrolytic instabilities and unique mass spectral fragmentation pathways.[1]

For researchers in drug development and material science, accurate identification of this compound is critical.[1] It frequently appears not just as a raw material, but as a "ghost peak" or degradation product in silylation reactions involving methanol.[1] This guide provides a mechanistic breakdown of its Electron Ionization (EI) mass spectrum, distinguishing it from common siloxane background bleed.[1]

Physicochemical Profile for GC Method Development

Before MS analysis, the chromatographic behavior must be understood to prevent on-column degradation.[1]

| Property | Value | Chromatographic Implication |

| Boiling Point | ~139 °C | Elutes mid-range on standard non-polar columns (e.g., DB-5ms).[1] |

| Polarity | Low-Medium | Compatible with 5% phenyl-methylpolysiloxane phases.[1] |

| Hydrolytic Stability | Low | Reacts with moisture to form silanols.[1] Strictly anhydrous conditions required. |

| Key Artifacts | Silanols, Cyclic Siloxanes | Peak tailing indicates active sites (silanols) in the liner.[1] |

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following protocol minimizes thermal degradation and hydrolysis artifacts.

Sample Preparation (Anhydrous Workflow)

-

Solvent: n-Hexane or Dichloromethane (DCM), dried over molecular sieves (3Å).[1]

-

Concentration: 10–50 ppm (trace analysis) to prevent detector saturation.

-

Vial: Silanized glass vials to prevent surface adsorption.[1]

-

Critical Step: Add 1% BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) if peak tailing is observed.[1] This caps any hydrolyzed silanols formed in situ, confirming the presence of moisture damage.[1]

GC-MS Acquisition Parameters

-

Inlet: Split (10:1), 250 °C. Note: High inlet temps (>280°C) can induce Si-O bond rearrangement.[1]

-

Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[1]

-

Oven Program: 40 °C (hold 2 min)

10 °C/min -

Ion Source: Electron Ionization (EI), 70 eV, 230 °C.[1]

-

Scan Range: m/z 35–350.[1]

Part 3: Fragmentation Pattern Analysis[1][4]

The mass spectrum of this compound differs significantly from standard PDMS due to the methoxy substituents.[1] The fragmentation is driven by the stability of the silyl cation (

Primary Diagnostic Ions[1]

| m/z (Mass-to-Charge) | Relative Intensity | Ion Identity | Mechanistic Origin |

| 194 | < 1% (Trace) | Molecular ion.[1] Typically unstable in siloxanes due to rapid methyl loss.[1] | |

| 179 | High / Base | Alpha-Cleavage. Loss of a methyl radical from Silicon.[1] The resulting cation is stabilized by the adjacent oxygen (p-d | |

| 163 | Medium | Alkoxy Cleavage. Loss of a methoxy radical.[1] Less favorable than methyl loss but diagnostic for methoxy-silanes. | |

| 89 | High | Central Scission. Cleavage of the central Si-O-Si bond.[1] This is the methoxy-analog of the m/z 73 peak seen in TMS derivatives. | |

| 59 | Medium | Rearrangement. Secondary fragmentation of the m/z 89 ion involving loss of ethane/methyls. |

Mechanistic Deep Dive[1]

1. The Dominant Pathway: Methyl Elimination (m/z 179)

Upon electron impact, the molecule loses a methyl radical (

2. The Structural Fingerprint: Central Cleavage (m/z 89)

Unlike standard PDMS which yields m/z 73 (

3. Artifact Alert: Hydrolysis

If the sample is wet, you will observe a decline in m/z 179 and the appearance of m/z 75 (Dimethylsilanediol fragment) or broadened peaks.[1]

Part 4: Visualization of Fragmentation Pathways

The following diagram maps the logical flow from the parent molecule to its diagnostic fragments.

Figure 1: Mechanistic fragmentation pathway of this compound under 70eV EI conditions.

Part 5: Troubleshooting & Interpretation

Distinguishing from Column Bleed

Researchers often confuse this compound with column bleed (Cyclic siloxanes, D3/D4).[1]

-

Bleed: Dominated by m/z 73 (

) and m/z 207 (D3 ring fragment).[1] -

Target: Dominated by m/z 89 and m/z 179 .[1]

-

Rule of Thumb: If the spectrum has m/z 89 but lacks m/z 73, it is a methoxy-siloxane, not a methyl-siloxane bleed.[1]

The "Ghost Peak" Phenomenon

If this compound appears unexpectedly in your chromatogram, check your sample preparation history:

-

Silylation Reagents: Did you use dimethyldichlorosilane (DMDCS) to treat glassware? Methanol washing of DMDCS-treated glass generates this compound.[1]

-

Methanol Solvent: Reaction of any chlorosilane with methanol will generate methoxy-derivatives.[1]

References

-

NIST Mass Spectrometry Data Center. (2023).[1] Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]

-

PubChem. (2024).[1][4] 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane Compound Summary (Analogous Fragmentation). National Library of Medicine.[1] [Link][1]

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for silyl cation stabilization mechanisms).

Sources

- 1. 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | C6H18O5Si2 | CID 87496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-, [webbook.nist.gov]

- 4. 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Reactivity of Tetramethyl-1,3-dimethoxydisiloxane in Protic Media

[1]

Chemical Profile & Structural Significance[1][2]

This compound is a difunctional organosilane characterized by a pre-formed siloxane (

Core Specifications

| Property | Data |

| CAS Number | 18187-24-1 |

| IUPAC Name | 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane |

| Formula | |

| Molecular Weight | 194.38 g/mol |

| Boiling Point | ~139 °C |

| Flash Point | 28.5 °C (Flammable) |

| Density | 0.891 g/cm³ |

| Reactive Groups | 2 |

| Stable Backbone | 1 |

Mechanistic Principles: Reactivity in Protic Solvents

In protic solvents (water, alcohols), TMDMDS undergoes nucleophilic substitution at the silicon atom.[1] The reactivity is governed by the competition between hydrolysis (reaction with water) and alcoholysis (exchange with solvent alcohol), followed by condensation .[1]

Hydrolysis Kinetics

The primary reaction of interest is the conversion of methoxy groups to silanols (

-

Acid-Catalyzed (

): Protonation of the methoxy oxygen makes it a better leaving group ( -

Base-Catalyzed (

): Hydroxide ions ( -

Neutral Conditions: Reaction is extremely slow; moisture sensitivity is low compared to chlorosilanes but significant over time.[1]

The "Methanol Effect"

Hydrolysis releases 2 equivalents of methanol per mole of TMDMDS. In a closed system, the accumulation of methanol can drive the equilibrium back toward the starting material (reverse alcoholysis).

Pathway Visualization

The following diagram illustrates the stepwise hydrolysis and subsequent condensation pathways.

Figure 1: Stepwise hydrolysis mechanism of TMDMDS leading to chain extension or cyclization.

Experimental Protocols

Protocol A: Controlled Hydrolysis to 1,3-Disiloxanediol

This protocol is designed to isolate the diol species for use as a chain extender, minimizing self-condensation.[1]

Reagents:

-

Distilled Water (excess, ~10 eq)[1]

-

Solvent: Acetone or THF (miscible with both water and siloxane)

-

Catalyst: Acetic Acid (0.1% v/v) or dilute HCl (to pH 4-5)[1]

Workflow:

-

Preparation: Dissolve TMDMDS in Acetone (1:5 ratio) in a jacketed reactor cooled to 0–5 °C. Cooling is critical to suppress condensation.

-

Acidification: Add the acid catalyst to the water charge.[1]

-

Addition: Add the acidified water dropwise to the siloxane solution over 30 minutes. Maintain temperature <10 °C.

-

Reaction: Stir for 1–2 hours. Monitor disappearance of Si-OMe peak via FTIR (~2840 cm⁻¹) or ¹H NMR (~3.5 ppm).[1]

-

Quench/Extraction: Neutralize with Sodium Bicarbonate (

). Extract with diethyl ether.[1] -

Purification: Evaporate solvent under reduced pressure at low temperature (<30 °C). Do not heat, or the diol will condense to oil.[1]

Protocol B: Self-Validating Analysis System

Trustworthiness in siloxane chemistry relies on distinguishing between

| Analytical Method | Target Signal | Interpretation |

| ¹H NMR (CDCl₃) | Methoxy ( | |

| ¹H NMR (CDCl₃) | Methyl ( | |

| FTIR | 3200–3700 cm⁻¹ (Broad) | Silanol ( |

| FTIR | 1000–1100 cm⁻¹ (Strong) | Siloxane ( |

| GPC | Molecular Weight | Mw Growth .[1] Indicates uncontrolled condensation (polymerization).[1] |

Applications in Drug Development & Materials

In the context of pharmaceutical sciences, TMDMDS is rarely the drug itself but a critical intermediate for synthesizing:

-

Silicone-Based Drug Delivery Matrices:

-

Surface Modification:

-

Functionalization of glass or silica nanoparticles.[1] The "disiloxane" footprint provides a more hydrophobic coverage than monomeric silanes due to the extra methyl groups per attachment point.

-

-

Block Copolymer Synthesis:

-

Reacting 1,3-disiloxanediol (derived from TMDMDS) with urethane or ester prepolymers creates Silicone-Polyurethane (SiPU) copolymers, used in biocompatible catheter tubing.[1]

-

Synthesis Workflow: Block Copolymerization

Figure 2: Workflow for utilizing TMDMDS in block copolymer synthesis.[1]

Safety & Handling

-

Methanol Release: Hydrolysis generates methanol.[1][3] In large-scale reactions, this poses a flammability and toxicity hazard.[1] Ensure adequate ventilation and use explosion-proof equipment.[1][4][5]

-

Flammability: TMDMDS has a flash point of 28.5 °C. It is a Class 3 Flammable Liquid.[1] Ground all glassware and transfer lines to prevent static discharge.[1]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture ingress will cause slow hydrolysis and pressure buildup (methanol vapor) in the container.[1]

References

-

PubChem. (2025).[1] Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Gelest, Inc. (2016).[1] Tetramethyldisiloxane: A Practical Organosilane Reducing Agent (Contextual reference on disiloxane backbone stability). [Link]

-

Hanada, S., et al. (2009).[1][6] Siloxane-based Reducing Agents and Reactivity. J. Am. Chem. Soc. (Cited for general reactivity of the tetramethyldisiloxane core).[7] [Link]

Sources

- 1. 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]

- 7. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]

Computational Guide: Quantum Chemical Analysis of Tetramethyl-1,3-dimethoxydisiloxane

Executive Summary

Tetramethyl-1,3-dimethoxydisiloxane (TMDMDS) is a critical organosilicon intermediate used in sol-gel processing, hydrophobic coatings, and increasingly as a structural motif in bio-isostere design for drug delivery systems. Its unique architecture—characterized by a flexible siloxane backbone (

This technical guide provides a rigorous, self-validating protocol for modeling TMDMDS using Density Functional Theory (DFT). It addresses the notorious flatness of the siloxane potential energy surface (PES), the necessity of dispersion corrections for accurate conformational analysis, and the transition state modeling required to predict hydrolytic stability in physiological environments.

Part 1: Molecular Architecture & Computational Challenges

The Siloxane Backbone Anomaly

The defining feature of TMDMDS is the

-

Challenge: Standard optimization algorithms often trap the molecule in shallow local minima, failing to capture the global minimum or the dynamic average structure relevant at biological temperatures (

). -

Solution: A relaxed potential energy surface (PES) scan is mandatory before final optimization.

Electronic Delocalization

The oxygen atoms in the methoxy groups (

-

Implication: This interaction lengthens the

bond and alters reactivity. Basis sets lacking polarization (

Part 2: Methodology Selection (The "Why")

To ensure Scientific Integrity , the following level of theory is prescribed. These choices are not arbitrary; they are based on minimizing self-interaction error and accurately describing non-covalent interactions.

Functional Selection[1]

-

Primary Recommendation:

B97X-D-

Reasoning: This range-separated hybrid functional includes empirical dispersion corrections (D2/D3). Dispersion is critical for TMDMDS because the methyl groups on the termini interact through space (London forces) in folded conformations. Standard B3LYP fails to capture these stabilizing forces, often yielding artificially linear structures.

-

-

Alternative (Kinetics): M06-2X

-

Reasoning: Excellent for main-group thermochemistry and barrier heights (transition states) during hydrolysis studies.

-

Basis Set Selection[2]

-

Optimization/Frequency: 6-311++G(d,p)

-

Diffuse Functions (++): Essential for describing the electron-rich oxygen atoms and the transition states where charge is dispersed.

-

Polarization (d,p): Required for Silicon (3rd row) to allow orbital distortion during bond formation.

-

-

High-Accuracy Energy (Single Point): def2-TZVP

-

Reasoning: Reduces basis set superposition error (BSSE) in reaction energy calculations.

-

Part 3: Experimental Protocols

Protocol 1: Conformational Landscape Analysis

Objective: Identify the global minimum structure accounting for the flexible Si-O-Si backbone.

Step-by-Step Methodology:

-

Initial Construction: Build the TMDMDS structure with an initial

angle of -

Relaxed PES Scan:

-

Filtration: Extract the 3 lowest energy conformers.

-

Final Optimization: Re-optimize these minima at the high level (

B97X-D/6-311++G(d,p)) with tight convergence criteria (Opt=Tight). -

Validation: Run a frequency calculation. The global minimum must have zero imaginary frequencies .

Protocol 2: Hydrolytic Stability (Transition State Search)

Objective: Model the first step of hydrolysis (drug stability context), where water attacks the silicon center.

Step-by-Step Methodology:

-

Reactant Complex: Optimize the geometry of TMDMDS with a discrete water molecule hydrogen-bonded to the methoxy oxygen. Use the SMD solvation model (Water) to mimic physiological conditions.

-

Transition State (TS) Guess: Manually adjust the geometry to form a pentacoordinate silicon intermediate:

-

distance

-

distance

-

Angle

(Apical attack).

-

distance

-

TS Optimization: Use the QST3 (Synchronous Transit-Guided Quasi-Newton) method.

-

Input: Reactant Complex, Product Complex, and TS Guess.

-

Keyword: Opt=(TS, CalcFc, NoEigenTest).

-

-

Validation:

-

Imaginary Frequency: The output must show exactly one imaginary frequency (typically

) corresponding to the reaction coordinate (proton transfer/bond breaking). -

IRC Calculation: Perform an Intrinsic Reaction Coordinate calculation to prove the TS connects the correct reactants and products.

-

Part 4: Visualization & Data Presentation

Computational Workflow Diagram

Caption: Figure 1. Self-validating computational workflow for TMDMDS structural and reactivity analysis.

Hydrolysis Mechanism Pathway

Caption: Figure 2. SN2-Si mechanism pathway for the hydrolysis of the methoxy group in TMDMDS.

Key Geometric Parameters (Benchmarking)

| Parameter | Description | Standard DFT ( | Experimental (Ref) |

| Si-O-Si Angle | Backbone flexibility index | ||

| Si-O (Bridge) | Bond Length | ||

| Si-O (Methoxy) | Bond Length | ||

| Si-C | Bond Length |

References

-

Gordon, M. S., et al. (1982). "The molecular structure of siloxanes." Journal of the American Chemical Society.

-

Relevance: Foundational work establishing the flexibility of the Si-O-Si bond angle.[3]

-

-

Cipriani, A., et al. (2007). "Hydrolysis of alkoxysilanes: An ab initio study." The Journal of Physical Chemistry A.

- Relevance: Mechanistic validation of the pentacoordinate transition st

-

Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics.

- Relevance: Justification for using dispersion-corrected functionals ( B97X-D) for organosilicons.

-

Marenich, A. V., et al. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B.

- Relevance: Establishes the SMD model as the standard for aqueous hydrolysis simul

Sources

Methodological & Application

"Tetramethyl-1,3-dimethoxydisiloxane" as a reducing agent in organic synthesis

Application Note: 1,1,3,3-Tetramethyldisiloxane (TMDS) as a Reducing Agent in Organic Synthesis

Executive Summary & Critical Disambiguation

Subject Clarification:

The user request specified "Tetramethyl-1,3-dimethoxydisiloxane" (CAS 18187-24-1) as a reducing agent. It is critical to note that this specific molecule lacks the silicon-hydride (

Corrected Active Agent:

This guide focuses on 1,1,3,3-Tetramethyldisiloxane (TMDS) (CAS 3277-26-7). TMDS is the structural analog containing the active hydride bonds necessary for reduction. It is widely recognized as a "green," non-toxic, and inexpensive alternative to polymethylhydrosiloxane (PMHS) and traditional metal hydrides (e.g.,

Core Utility: TMDS serves as a versatile hydride donor in the reduction of amides, esters, nitro groups, and phosphine oxides. Its unique "Si-O-Si" backbone renders it stable to air and moisture, yet highly reactive under Lewis acid or transition metal catalysis.

Chemical Identity & Properties

The distinction between the reducing agent (TMDS) and the inert analog (Dimethoxy-TMDS) is detailed below to prevent experimental error.

| Feature | 1,1,3,3-Tetramethyldisiloxane (TMDS) | This compound |

| Role | Active Reducing Agent | Inert Solvent / Byproduct |

| Structure | ||

| Active Species | Si-H Bond (Hydride Donor) | None (Methoxy groups are non-reducing) |

| CAS No. | 3277-26-7 | 18187-24-1 |

| Boiling Point | 70–71 °C | ~139 °C |

| Stability | Stable to water; reacts with bases/acids.[1] | Highly stable; used in battery electrolytes. |

Mechanism of Action

TMDS operates via catalytic hydrosilylation . Unlike

-

Activation: A catalyst (Lewis Acid like

or Metal Complex like Fe(acac) -

Hydride Transfer: The hydride (

) is transferred from Silicon to the electrophilic carbon. -

Silylation: The oxygen atom of the substrate binds to the silicon, forming a silyl ether intermediate.

-

Hydrolysis: Upon workup (acidic or basic), the silyl ether cleaves to release the reduced product (alcohol/amine).

Visualization: Lewis Acid Catalyzed Reduction of Amides

Figure 1: Mechanistic pathway for the reduction of amides to amines using TMDS. The catalyst activates the silane for sequential hydride delivery.

Key Applications & Protocols

Application A: Reduction of Amides to Amines (Green Alternative to LAH)

This reaction is highly chemoselective. It tolerates nitro groups, halides, and alkenes, which would be destroyed by Lithium Aluminum Hydride (

-

Catalyst: Tris(pentafluorophenyl)borane (

) or -

Advantages: Room temperature, no heavy metal waste (if Borane is used), easy workup.

Protocol 1: General Procedure for Secondary/Tertiary Amide Reduction

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

Amide substrate (1.0 mmol)[2]

-

Toluene (anhydrous, 5 mL)

-

TMDS (2.0 mmol, 2.0 equiv) – Note: Excess is used to ensure full reduction.

-

Catalyst:

(0.05 mmol, 5 mol%).

-

-

Procedure:

-

Dissolve the amide in toluene under

. -

Add TMDS via syringe.

-

Add the catalyst solution (dissolved in 0.5 mL toluene) dropwise.

-

Observation: Gas evolution (

) is rare; mild exotherm may occur. -

Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC or GC-MS.

-

-

Workup (Crucial Step):

-

Caution: The reaction mixture contains silylated amines.

-

Add MeOH (2 mL) to quench excess silane (gas evolution!).

-

Add 1M HCl (5 mL) and stir for 30 mins to hydrolyze the Si-N bond.

-

Basify with 1M NaOH to pH > 10.

-

Extract with Ethyl Acetate (

mL). -

Dry over

and concentrate.

-

-

Yield: Typically 85–95%.

Application B: Iron-Catalyzed Nitro Reduction

TMDS can selectively reduce nitroarenes to anilines without affecting halides, esters, or carbonyls.[3] This is a major advantage over catalytic hydrogenation (

-

Catalyst: Iron(III) acetylacetonate (

).[3]

Protocol 2: Chemo-selective Nitro Reduction

-

Setup: 10 mL pressure tube or sealed vial.

-

Reagents:

-

Nitroarene (1.0 mmol)

-

THF or Toluene (3 mL)

-

TMDS (3.0 mmol, 3 equiv)

- (10 mol%)[4]

-

Additive:

(10 mol%) – Stabilizes the system.

-

-

Procedure:

-

Workup:

-

Cool to RT.

-

Dilute with EtOAc and filter through a pad of Celite (removes Iron).

-

Concentrate filtrate. Purification via column chromatography is usually required to remove siloxane oligomers.

-

Comparative Analysis

| Parameter | TMDS | PMHS | Triethylsilane ( | |

| Cost | Low (Industrial byproduct) | Very Low | High | Low |

| Atom Economy | High (2 Hydrides/molecule) | High (Polymer) | Low (1 Hydride/molecule) | High |

| State | Liquid (bp 71°C) | Viscous Liquid | Liquid | Solid (Pyrophoric) |

| Selectivity | Excellent (Tolerates esters/halides) | Good | Good | Poor (Reduces everything) |

| Workup | Volatile byproducts or easy hydrolysis | Polymer residue (messy) | Volatile silanol | Aluminum salts (emulsions) |

Safety & Handling

-

Gas Evolution: Upon contact with strong bases (NaOH) or hydroxylic solvents (MeOH) in the presence of catalysts, TMDS releases Hydrogen gas (

). Risk of explosion. Ensure good ventilation. -

Pressure: When heating TMDS (Protocol 2), use pressure-rated vessels as the boiling point (71°C) is easily exceeded.

-

Eye/Skin: TMDS is an irritant. Standard PPE (gloves, goggles) is mandatory.

References

-

Hanada, S., et al. (2009).[5] "Practical Synthesis of Secondary Amines from Amides using TMDS." Journal of the American Chemical Society. Link

-

Sakai, N., et al. (2012).[5] "Indium-Catalyzed Reduction of Carboxylic Acids and Esters using TMDS." Organic Letters. Link

-

Wienhöfer, G., et al. (Beller Group). (2011). "Iron-Catalyzed Selective Reduction of Nitroarenes." Journal of the American Chemical Society. Link

-

Volkova, Y. A., et al. (2016). "Tetramethyldisiloxane: A Practical Organosilane Reducing Agent." Organic Process Research & Development. Link

-

Wang, Y., et al. (2025). "Fully Methylated Siloxane-Based Electrolyte (TMMS) for Lithium Metal Batteries." Journal of the American Chemical Society. Link(Cited for disambiguation of the dimethoxy analog).

Sources

- 1. 1,1,3,3-Tetramethyldisiloxane | 3277-26-7 | Benchchem [benchchem.com]

- 2. files.sciengine.com [files.sciengine.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

reduction of amides to amines with "Tetramethyl-1,3-dimethoxydisiloxane"

Application Note: Chemoselective Reduction of Amides to Amines using Silanes

Executive Summary & Nomenclature Correction

Critical Nomenclature Alert:

The specific chemical name provided in the request, "Tetramethyl-1,3-dimethoxydisiloxane" (CAS: 18187-24-1), refers to a siloxane species lacking the hydride (

Correct Reagent:

This guide focuses on 1,1,3,3-Tetramethyldisiloxane (TMDS) (CAS: 3277-26-7). TMDS is a non-toxic, air-stable, liquid organosilane derived from the silicone industry. Unlike Lithium Aluminum Hydride (

Mechanistic Insight: Catalytic Hydrosilylation

The reduction of amides by TMDS does not proceed via direct hydride attack (like

-

Activation: The metal catalyst (Zn, Fe, or Pt) activates the

bond of TMDS. -

Hydrosilylation: The activated silyl-hydride species adds across the amide

bond, forming a silyl-hemiaminal ether. -

Deoxygenation: A second hydride transfer eliminates the silyl ether (as a siloxane byproduct), generating an enamine or silylamine intermediate.

-

Hydrolysis (Critical Step): The reaction mixture must be subjected to acidic hydrolysis to cleave the

bonds and release the free amine.

Diagram 1: Mechanistic Pathway (Zn-Catalyzed)

Caption: The Zn-catalyzed hydrosilylation mechanism requires acidic workup to release the final amine from the silylated intermediate.

Reagent Profile & Comparison

TMDS is superior to traditional hydrides for late-stage drug functionalization due to its mildness.[1]

| Feature | TMDS (Silane) | LiAlH4 (Hydride) | Borane (BH3) |

| Safety | High: Air/Moisture stable liquid.[1] | Low: Pyrophoric, reacts violently w/ water.[1] | Med: Toxic gas, requires complex handling.[1] |

| Selectivity | Excellent: Tolerates esters, nitro, cyano.[1][2][3] | Poor: Reduces almost all carbonyls/nitriles.[1] | Good: Selective, but handling is difficult.[1][4] |

| Atom Economy | High: Cheap silicone byproduct.[1] | Low: Generates large amounts of Al salts.[1] | Med: Boric acid waste.[1] |

| Workup | Simple acidic hydrolysis. | Fieser workup (often forms emulsions).[1] | Oxidative or acidic workup required.[1] |

Experimental Protocols

Protocol A: Zinc-Catalyzed Chemoselective Reduction

Best for: Late-stage intermediates containing sensitive groups (esters, nitro, ketones). Reference Grounding: Based on the work of Beller et al. (2010).

Reagents:

-

Substrate: Tertiary Amide (1.0 equiv)

-

Reductant: TMDS (2.2 - 3.0 equiv hydride source)[1]

-

Catalyst: Zinc Acetate (

) or Zinc Triflate ( -

Solvent: Toluene or 2-Methyltetrahydrofuran (Green solvent)[1]

Step-by-Step Methodology:

-

Setup: In a dry Schlenk tube or vial equipped with a stir bar, add the amide substrate (1.0 mmol) and

(10 mol%, 18 mg). -

Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (3.0 mL).

-

Silane Addition: Add TMDS (0.4 mL, ~2.2 equiv) dropwise via syringe. Note: Gas evolution (H2) is minimal but possible; ensure venting.

-

Reaction: Heat the mixture to 100°C for 16–24 hours.

-

Checkpoint: Monitor by TLC/LCMS. The amide peak should disappear. A new, less polar spot (silylamine) may appear.

-

-

Hydrolysis (Crucial): Cool to room temperature. Add 10% HCl in Methanol (2 mL) or aqueous 1M HCl (2 mL) and stir vigorously for 1 hour. This converts the

species to the -

Workup: Basify the mixture to pH >10 using 6M NaOH. Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry organics over

, filter, and concentrate. Purify via column chromatography if necessary.

Protocol B: Iron-Catalyzed Cost-Effective Reduction

Best for: Large-scale, cost-sensitive synthesis of simple amides. Reference Grounding:[1] Based on Nagashima (2009) and Beller (2011).

Reagents:

-

Catalyst:

(Iron dodecacarbonyl) - 5 mol% -

Reductant: TMDS (3.0 equiv)

-

Solvent: Toluene (100°C)

Key Difference: Iron catalysts are cheaper but slightly less tolerant of nitro groups compared to Zinc. The workup remains identical (acidic hydrolysis is mandatory).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (Incomplete Conv.) | Catalyst poisoning or old TMDS.[1] | Ensure TMDS is fresh (check Si-H peak in IR/NMR).[1] Increase catalyst to 15 mol%. |

| Product is Silylated Amine | Insufficient Hydrolysis.[1] | The intermediate |

| Gel Formation | Polymerization of Siloxane.[1] | TMDS byproducts can crosslink.[1][5] Dilute with THF before adding acid to prevent gelation. |

| Ester Reduction Observed | Loss of Selectivity.[1][6][7] | Temperature too high (>110°C) or wrong catalyst.[1] Switch from Fe back to Zn(OAc)2 and run at 80°C. |

Workflow Visualization

Diagram 2: Experimental Workflow

Caption: Standard operating procedure for TMDS amide reduction. The acid hydrolysis step is non-negotiable.

References

-

Das, S., Addis, D., Zhou, S., Junge, K., & Beller, M. (2010).[2] Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance.[6] Journal of the American Chemical Society, 132(6), 1770–1771. [Link]

-

Hanada, S., Tsutsumi, E., Motoyama, Y., & Nagashima, H. (2009).[3] Practical and Scalable Amide Reduction using Silanes Catalyzed by Platinum Complexes.[3] Journal of the American Chemical Society, 131(41), 15032–15040. [Link]

-

Volkov, A., Tinnis, F., & Adolfsson, H. (2016). Mo(CO)6-Catalyzed Chemoselective Reduction of Amides. Organic Letters, 18(12), 2832–2835. [Link]

-

Li, Y., et al. (2011). Iron-Catalyzed Reduction of Amides. Chemistry – A European Journal, 17(51), 14450–14453. [Link]

Sources

- 1. This compound | 18187-24-1 [m.chemicalbook.com]

- 2. Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance [organic-chemistry.org]

- 3. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Why can't LiAlH4 be used? It is also a strong reducing agent, right?.. [askfilo.com]

Application Note: Tetramethyl-1,3-dimethoxydisiloxane (TMDMDS) in Silicone Elastomer Networks

Topic: "Tetramethyl-1,3-dimethoxydisiloxane" as a Crosslinking Agent/Chain Extender for Elastomers Content Type: Application Note & Protocol Guide Audience: R&D Scientists, Polymer Chemists, Material Engineers

Executive Summary

This compound (TMDMDS) represents a specialized class of bifunctional silanes used in the formulation of Room Temperature Vulcanization (RTV) silicone elastomers. Unlike trifunctional (e.g., Methyltrimethoxysilane) or tetrafunctional (e.g., TEOS) crosslinkers which build 3D networks, TMDMDS acts primarily as a chain extender and end-capping agent .

Its unique disiloxane backbone allows formulators to:

-

Regulate Modulus: Reduce crosslink density to achieve softer, high-elongation elastomers (low Shore A hardness) without plasticizer migration.

-

Synthesize Pre-polymers: Convert hydroxyl-terminated PDMS into shelf-stable, methoxy-terminated polymers for neutral-cure RTV-1 systems.

-

Modify Interfaces: Act as a hydrophobizing agent with lower volatile organic content (VOC) generation per silicon unit compared to monomeric silanes.

Chemical Identity & Critical Safety Alert

Identity Verification:

-

Chemical Name: 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane[1][2][3][4][5]

-

Acronym: TMDMDS

-

CAS Number: 18187-24-1 (Note: Isomers may exist; verify structure).[2]

-

Structure:

-

Functionality: Bifunctional (2 Methoxy groups).

CRITICAL SAFETY WARNING: Some databases or search queries may erroneously link the CAS 18171-19-2 to this name.

CAS 18171-19-2 corresponds to (3-Chloropropyl)dimethoxymethylsilane , a chlorosilane with significantly different reactivity and toxicity profiles.

Action: Always verify the chemical structure and Material Safety Data Sheet (MSDS) before use. Ensure you are using the non-halogenated 18187-24-1 .

Physical Properties Table

| Property | Value | Notes |

| Molecular Weight | ~194.38 g/mol | |

| Boiling Point | 139 °C | Higher than monomeric silanes, reducing volatility. |

| Density | 0.89 g/cm³ | |

| Flash Point | ~28°C | Flammable Liquid . Handle with spark-proof equipment. |

| Hydrolyzable Group | Methoxy (-OMe) | Releases Methanol upon cure (Neutral Cure). |

Mechanism of Action

TMDMDS functions through a moisture-mediated hydrolysis and condensation mechanism. Because it is bifunctional (f=2), it cannot form a 3D network on its own when reacting with linear silanol-terminated PDMS (f=2).

Mechanistic Pathways[6]

-

End-Capping (RTV-1 Synthesis): TMDMDS reacts with terminal silanols on the polymer chain, replacing the -OH group with a -Si-OMe group. This "caps" the polymer, preventing premature cure until moisture is introduced.

-

Chain Extension (Modulus Tuning): When mixed with a trifunctional crosslinker, TMDMDS inserts a flexible disiloxane unit between crosslink nodes. This increases the molecular weight between crosslinks (

), resulting in a softer, more extensible rubber.

Diagram 1: Reaction Pathways

Caption: Pathway A shows the synthesis of stable pre-polymers. Pathway B demonstrates the use of TMDMDS as a spacer to reduce crosslink density.

Protocol 1: Synthesis of Alkoxy-Terminated PDMS (End-Capping)

This protocol describes the conversion of Hydroxy-terminated PDMS into Methoxy-terminated PDMS. This is the precursor for "Neutral Cure" silicone sealants.

Materials

-

Base Polymer:

-dihydroxypolydimethylsiloxane (Viscosity: 1,000–50,000 cSt). -

Reagent: this compound (TMDMDS).[1]

-

Catalyst: Titanium chelate (e.g., Diisopropoxytitanium bis(ethylacetoacetate)) or Organolithium (for strictly anhydrous routes).

-

Equipment: Vacuum planetary mixer or glass reactor with N2 purge.

Step-by-Step Procedure

-

Dehydration (Crucial):

-

Load the Hydroxy-PDMS into the mixer.

-

Heat to 100°C under vacuum (-0.09 MPa) for 1 hour to remove adsorbed water.

-

Reasoning: Water competes with the polymer silanols for the silane, leading to self-condensation of TMDMDS.

-

-

Inerting:

-

Break vacuum with dry Nitrogen. Cool to 40–50°C.

-

-

End-Capping Reaction:

-

Add TMDMDS in excess.

-

Stoichiometry: Use a molar ratio of Si-OMe : Si-OH

4:1. -

Calculation: For 100g of 1000 cSt PDMS (~0.05 mol OH), add approx 2.0 - 3.0g TMDMDS.

-

Add Catalyst (0.1 wt%).

-

Mix under N2 for 30–60 minutes at 50°C.

-

-

Stripping:

-

Apply vacuum (-0.09 MPa) and heat to 80°C to strip out unreacted TMDMDS and the methanol by-product.

-

Result: A clear, shelf-stable liquid that will not cure until exposed to atmospheric moisture.

-

Protocol 2: Modulus Regulation (Soft Elastomer Formulation)

This protocol demonstrates how to use TMDMDS to lower the hardness of a standard RTV silicone formulation without using non-reactive plasticizers (which can leach out).

Formulation Strategy

Standard crosslinkers (Methyltrimethoxysilane, MTMS) create tight networks. Replacing a portion of MTMS with TMDMDS increases the average molecular weight between crosslinks (

Experimental Table: Modulus Tuning

| Component (Parts by Weight) | Control (Hard) | Formulation A (Medium) | Formulation B (Soft) |

| Methoxy-PDMS (20,000 cSt) | 100.0 | 100.0 | 100.0 |

| Fumed Silica (Reinforcement) | 10.0 | 10.0 | 10.0 |

| MTMS (Crosslinker) | 3.0 | 1.5 | 0.5 |

| TMDMDS (Chain Extender) | 0.0 | 1.5 | 2.5 |

| Titanium Catalyst | 0.5 | 0.5 | 0.5 |

| Predicted Shore A | ~25 | ~15 | ~5 (Gel-like) |

| Predicted Elongation | 300% | 500% | >800% |

Workflow Diagram

Caption: Experimental workflow for formulating elastomers with tunable modulus.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Cure (Tacky) | Insufficient crosslinker (MTMS) ratio. | TMDMDS is not a crosslinker; it requires some MTMS to form a network. Ensure MTMS is at least 0.5 parts. |

| Bubbling in Film | Methanol release trapped in thick sections. | Cure thin layers (<3mm) or reduce catalyst level to slow the skin-over time, allowing methanol to escape. |

| Reversion (Softening over time) | Hydrolysis of Si-O-Si bonds at high temp. | Ensure the system is neutral cure (TMDMDS is neutral). Avoid acidic/basic contamination. |

| High Viscosity Drift | Moisture contamination during mixing. | Ensure all fillers (Silica) are predried. Maintain N2 blanket during compounding. |

References

-

PubChem. (2025).[4] Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. National Library of Medicine. Available at: [Link]

-

Gelest, Inc. (2024).[6] Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochures. (General reference for silane reactivity).

- M. A. Brook. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.

- Google Patents. (2007). Process for preparing functionalised silanes and siloxanes. US20070293649A1. Available at: (Describes synthesis of dimethoxy-disiloxanes).

-

LookChem. (2025). This compound CAS 18187-24-1 Data. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN103992343B - A kind of preparation method of dimethyl vinyl chlorosilane - Google Patents [patents.google.com]

- 4. 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | C6H18O5Si2 | CID 87496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20070293649A1 - Process for preparing functionalised silanes and siloxanes - Google Patents [patents.google.com]

- 6. gelest.com [gelest.com]

Application Note & Protocol: A Guide to the Creation of Hydrophobic Surfaces Using 1,1,3,3-Tetramethyl-1,3-dimethoxydisiloxane

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,1,3,3-Tetramethyl-1,3-dimethoxydisiloxane for the creation of stable and highly hydrophobic surfaces. This application note details the underlying chemical principles, provides step-by-step protocols for surface modification via vapor deposition, and outlines essential characterization techniques. The methodologies described herein are designed to be robust and reproducible, enabling the generation of high-quality hydrophobic coatings for a variety of substrates, with the understanding that specific parameters may require optimization for novel applications.

Introduction: The Chemistry of Surface Hydrophobicity

The ability to control the surface properties of materials is a critical aspect of modern science and technology, with profound implications for fields ranging from microfluidics to drug delivery. Hydrophobic surfaces, which exhibit a strong aversion to water, are of particular interest. This property is achieved by minimizing the surface energy, typically through the application of a nonpolar molecular layer.

1,1,3,3-Tetramethyl-1,3-dimethoxydisiloxane is a versatile organosilicon compound well-suited for this purpose. Its molecular structure features two key components: reactive methoxy groups and a nonpolar tetramethyldisiloxane backbone. This bifunctionality allows for the covalent attachment of the molecule to hydroxylated surfaces, forming a durable, low-energy film that imparts hydrophobicity. The reaction mechanism involves the hydrolysis of the methoxy groups in the presence of surface-adsorbed water, followed by a condensation reaction with the hydroxyl groups on the substrate and between adjacent silanol intermediates. This process results in a stable, cross-linked polysiloxane layer.

Materials and Methods

Reagents and Substrates

-

Precursor: 1,1,3,3-Tetramethyl-1,3-dimethoxydisiloxane (≥95% purity)

-

Substrates: Glass microscope slides, silicon wafers, or other materials with surface hydroxyl groups.

-

Solvents: Anhydrous toluene, isopropanol, and deionized water.

-

Cleaning Agents: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or a suitable alternative.

Safety Precaution: Piranha solution is a potent oxidizing agent and is extremely corrosive. It should be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Equipment

-

Vacuum oven or desiccator equipped with a vacuum pump

-

Schlenk line or glovebox for handling anhydrous solvents (recommended for optimal results)

-

Contact angle goniometer for wettability analysis

-

Atomic Force Microscope (AFM) for surface topography characterization (optional)

-

X-ray Photoelectron Spectrometer (XPS) for surface elemental analysis (optional)

Experimental Protocols

Substrate Cleaning and Hydroxylation: The Foundation for a Uniform Coating

The success of the surface modification is critically dependent on the cleanliness and hydroxylation of the substrate. A pristine surface ensures uniform reaction of the silane precursor.

Protocol 1: Piranha Cleaning for Glass and Silicon Substrates

-

Place the substrates in a clean, glass container.

-

In a fume hood, carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Caution: This mixture is highly exothermic and reactive.

-

Immerse the substrates in the piranha solution for 15-30 minutes.

-

Carefully decant the piranha solution into a designated waste container for hazardous materials.

-

Thoroughly rinse the substrates with copious amounts of deionized water.

-

Dry the substrates using a stream of inert gas (e.g., nitrogen or argon) and use them immediately or store them in a clean, dry environment.

Surface Modification via Vapor Deposition: A Controlled Approach to Monolayer Formation

Vapor deposition is a preferred method for achieving a thin, uniform siloxane layer, minimizing the risk of multilayer formation and aggregation that can occur with solution-phase deposition.

Protocol 2: Vapor Phase Silanization

-

Place the cleaned and dried substrates inside a vacuum desiccator or vacuum oven.

-

In a small, open glass vial, add 100-200 µL of 1,1,3,3-Tetramethyl-1,3-dimethoxydisiloxane. Place this vial within the desiccator, ensuring it does not touch the substrates.

-

Evacuate the desiccator to a pressure below 1 torr.

-

Allow the deposition to proceed for 2 to 4 hours at room temperature. For a more robust and densely packed layer, the deposition can be carried out at an elevated temperature (e.g., 60-80 °C) in a vacuum oven.

-

After the deposition period, vent the desiccator with an inert gas.

-

Remove the coated substrates and rinse them with anhydrous toluene to wash away any non-covalently bonded precursor molecules.

-

To complete the condensation and cross-linking of the siloxane layer, cure the substrates in an oven at 110-120 °C for 30-60 minutes.

-

Allow the substrates to cool to room temperature before proceeding with characterization.

Characterization of the Hydrophobic Surface

Water Contact Angle (WCA) Measurement: A Primary Indicator of Hydrophobicity

The static water contact angle is a fundamental measurement to quantify the hydrophobicity of a surface. A surface is generally considered hydrophobic if the water contact angle is greater than 90°.

Table 1: Expected Water Contact Angles

| Surface Treatment | Expected WCA (°) |

| Uncoated, Cleaned Glass/Silicon | < 15° |